(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid
Description
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is a cinnamic acid derivative characterized by a phenyl core substituted with an ethoxy group at position 3 and a 2-(4-fluorophenoxy)ethoxy moiety at position 4. The compound’s E-configuration ensures a planar geometry, optimizing interactions with biological targets. Commercial availability of this compound has been discontinued, as noted in supplier catalogs .
Properties
CAS No. |
571151-06-9 |
|---|---|
Molecular Formula |
C19H19FO5 |
Molecular Weight |
346.3 |
Purity |
97 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenol Intermediate: The starting material, 3-ethoxyphenol, undergoes an etherification reaction with 2-(4-fluorophenoxy)ethanol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Aldol Condensation: The resulting intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, in the presence of a base like sodium hydroxide (NaOH) to form the desired (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenoxy groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpropanoids.
Scientific Research Applications
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The compound’s fluorophenoxy group can enhance its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Table 1: Key Attributes of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic Acid and Analogs
Substituent-Driven Functional Differences
Fluorine vs. Ethoxy in Aryl Ethers
- The ethoxy group at position 3 contributes to steric bulk and lipophilicity .
- Ethoxyphenoxy Analog: Replacing fluorine with ethoxy (C₂H₅O) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce metabolic stability .
Simplified Derivatives
- 4-Fluoro-2-Methoxyphenyl Analog : This compound lacks the extended aryl ether chain, resulting in lower molecular weight (196.18 g/mol) and higher aqueous solubility. Its simplicity makes it a candidate for preliminary drug screening .
- 4-(Methoxycarbonyl)phenyl Derivative : The methoxycarbonyl group (-COOCH₃) introduces polarity, enabling applications in metal-organic frameworks (MOFs) or polymer synthesis .
Industrial-Grade Compounds
- 3-Fluorobenzyloxy Derivative : With 99% purity and industrial-grade certification, this compound is suited for large-scale processes, such as synthesizing fluorinated polymers or agrochemicals .
Purity and Commercial Availability
- The target compound and its ethoxyphenoxy analog are listed as discontinued in supplier catalogs, suggesting challenges in synthesis or stability .
- Higher purity (≥99%) is observed in industrial-grade derivatives (e.g., 3-fluorobenzyloxy analog), likely due to optimized purification protocols .
Biological Activity
(2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid, commonly referred to as a phenylpropanoid derivative, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C19H19F O5 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 571151-06-9 |
| Purity | ≥ 95% |
The biological activity of (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Anticancer Properties
Research indicates that (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Therapeutic Applications
Given its diverse biological activities, (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid holds potential for therapeutic applications in:
- Cancer Treatment : As an adjunct therapy in combination with existing chemotherapeutic agents.
- Infectious Diseases : As a novel antimicrobial agent to combat resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing (2E)-3-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl}prop-2-enoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with malonic acid derivatives under basic conditions. For example, 3,4-diethoxybenzaldehyde can react with malonic acid in the presence of pyridine or piperidine as a catalyst, followed by functionalization of the ethoxy and fluorophenoxy groups. Reaction temperature (60–80°C) and solvent choice (e.g., ethanol or DMF) significantly impact yield and purity. Prolonged reaction times may lead to side products, necessitating intermediate purification via column chromatography .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer : Combine spectroscopic methods:
- NMR : H and C NMR to confirm the E-configuration of the propenoic acid moiety and substitution patterns on the phenyl ring.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
- HRMS : Validates molecular formula (e.g., CHFO) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE compliant with NIOSH/CEN standards:
- Respiratory protection : OV/AG/P99 respirators for aerosolized particles.
- Skin protection : Nitrile gloves and full-body suits to prevent dermal exposure.
- Waste disposal : Segregate acidic waste and neutralize before disposal to avoid environmental contamination .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what are common pitfalls?
- Methodological Answer : Optimize via DOE (Design of Experiments):
- Parameters : Vary solvent polarity (e.g., switch from ethanol to THF), catalyst loading (5–10 mol%), and temperature gradients.
- Pitfalls : Over-alkylation at the ethoxy group or hydrolysis of the fluorophenoxy moiety under acidic conditions. Monitor via TLC and HPLC to isolate intermediates .
Q. What strategies are effective for evaluating the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer : Employ in vitro assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 or LOX inhibition) with IC calculations.
- Molecular docking : Model interactions using software like AutoDock Vina to predict binding affinity to hydrophobic pockets influenced by the fluorophenoxy group .
Q. How can computational chemistry be applied to predict the compound’s reactivity and stability under varying pH conditions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to:
- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Simulate hydrolysis kinetics of the ethoxy group at pH 2–12. Correlate with experimental stability tests using UV-Vis spectroscopy .
Q. What experimental approaches address contradictions in stability data, such as discrepancies between theoretical and observed degradation products?
- Methodological Answer : Use tandem LC-MS/MS to characterize degradation products. For example, oxidative cleavage of the propenoic acid moiety might yield unexpected aldehydes, which can be cross-validated with accelerated stability studies (40°C/75% RH for 6 months) .
Q. How does the compound’s solubility profile impact formulation for in vivo studies, and what modifications can enhance bioavailability?
- Methodological Answer :
- Solubility screening : Test in PBS, DMSO, and lipid-based vehicles. Low aqueous solubility (logP ~3.5) suggests nanoemulsion or cyclodextrin complexation.
- Prodrug strategies : Esterify the carboxylic acid group to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
